
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst . This reaction forms the tetrahydroisoquinoline core, which can then be further modified to introduce the N-methyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .
化学反应分析
Types of Reactions
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amines and alcohols
科学研究应用
作用机制
The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound has been shown to inhibit monoamine oxidase (MAO) and scavenge free radicals, providing neuroprotective effects.
Dopamine Modulation: It stimulates dopamine release and inhibits dopamine reuptake, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Glutamatergic System: The compound antagonizes the glutamatergic system, which may play a role in its neuroprotective properties.
相似化合物的比较
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be compared with other similar compounds in the tetrahydroisoquinoline family:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-addictive properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, found naturally in plants and animals.
4-Substituted N-methyl-1,2,3,4-tetrahydroisoquinolines: These compounds undergo stereoselective substitution reactions and have diverse biological activities.
This compound stands out due to its unique combination of neuroprotective, dopamine-modulating, and glutamatergic antagonistic properties, making it a promising candidate for further research and development.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)10-6-8-4-2-3-5-9(8)7-13-10/h2-5,10,13H,6-7H2,1H3,(H,12,14) |
InChI 键 |
FPGCNHBNSLPKMJ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1CC2=CC=CC=C2CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


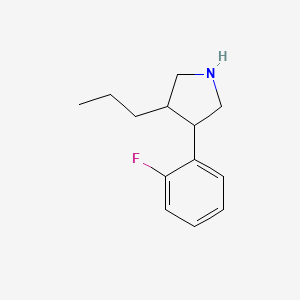
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B13223144.png)
![5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13223145.png)
![2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13223147.png)
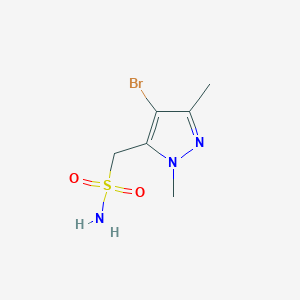
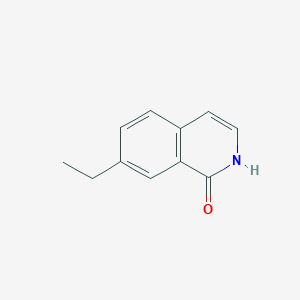
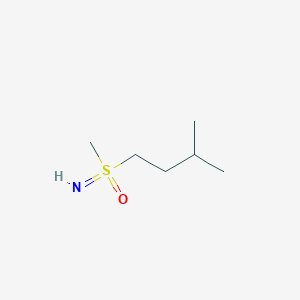
![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13223171.png)

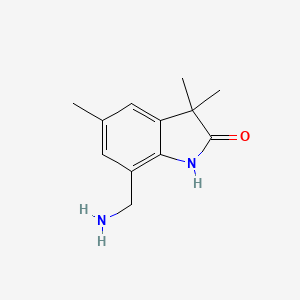
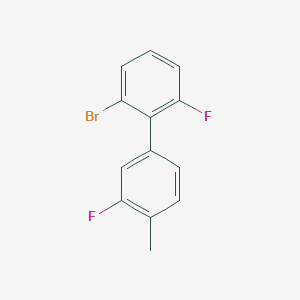

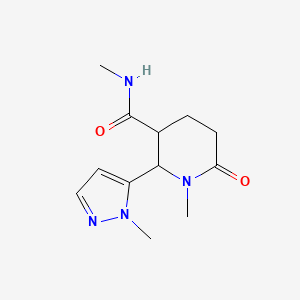
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13223209.png)
